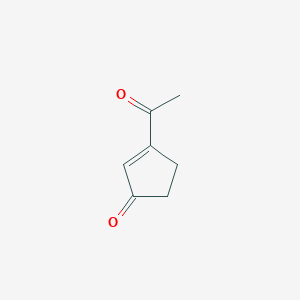
2-Cyclopenten-1-one, 3-acetyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetylcyclopent-2-enone is an organic compound characterized by a five-membered ring structure with a ketone and an acetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Acetylcyclopent-2-enone can be synthesized through several methods. One common approach involves the bromination-dehydrobromination sequence to introduce the double bond into 1-alkoxycarbonyl-2-oxocycloalkylacetic and propionic esters. The application of 2,6-lutidine for dehydrobromination of α-bromocycloalkanones diesters provides sufficient selectivity without affecting the sensitive ester group .
Industrial Production Methods: Industrial production of 3-acetylcyclopent-2-enone typically involves large-scale organic synthesis techniques, ensuring high yield and purity. The exact methods may vary depending on the desired scale and specific industrial requirements.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Acetylcyclopent-2-enone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
Wissenschaftliche Forschungsanwendungen
3-Acetylcyclopent-2-enone has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the synthesis of biologically active molecules, aiding in the development of pharmaceuticals.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its role in drug development.
Wirkmechanismus
The mechanism by which 3-acetylcyclopent-2-enone exerts its effects involves interactions with specific molecular targets and pathways. The compound’s reactivity is influenced by the presence of the ketone and acetyl groups, which can participate in various chemical reactions. Detailed studies on its mechanism of action are essential for understanding its full potential in different applications .
Vergleich Mit ähnlichen Verbindungen
Cyclopent-2-enone: Shares the five-membered ring structure but lacks the acetyl group.
Cyclohex-2-enone: Similar structure with a six-membered ring.
2-Acetylcyclopentanone: Similar functional groups but different ring structure.
Uniqueness: Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial contexts .
Eigenschaften
CAS-Nummer |
27326-88-1 |
|---|---|
Molekularformel |
C7H8O2 |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
3-acetylcyclopent-2-en-1-one |
InChI |
InChI=1S/C7H8O2/c1-5(8)6-2-3-7(9)4-6/h4H,2-3H2,1H3 |
InChI-Schlüssel |
DNWHNEMQSUQAQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=O)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



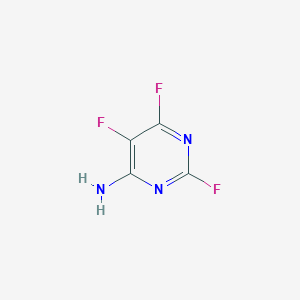
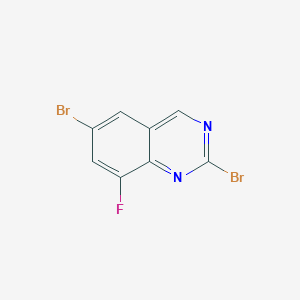



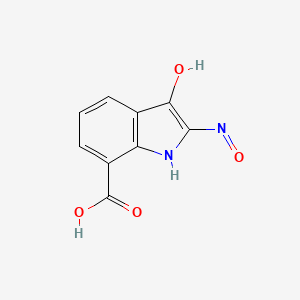


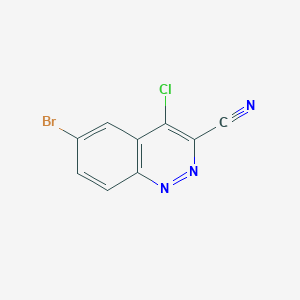

![(3-Aminobenzo[d]isoxazol-5-yl)boronicacid](/img/structure/B13118723.png)
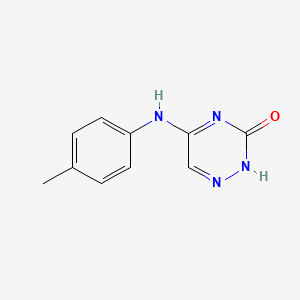
![(R)-3-(Aminomethyl)-7-(3-hydroxypropoxy)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13118739.png)
